EGFR Intron-1, located within the epidermal growth factor receptor (EGFR) gene, contains a polymorphic dinucleotide repeat sequence [(CA)n] that varies in length between individuals [, ]. This variability, particularly the number of CA repeats, has been linked to differential responses to anti-EGFR therapies in cancer research, specifically in colorectal and lung cancers [, , ].
While the exact function of EGFR Intron-1 is not fully elucidated, research suggests its potential role in regulating EGFR gene expression []. Variations in the (CA)n repeat length have been associated with altered EGFR mRNA stability and translation efficiency, thereby influencing EGFR protein levels [].
The synthesis analysis of mutated EGFR Intron-1 is not directly applicable in this context. As a naturally occurring genetic polymorphism, mutated EGFR Intron-1 is not synthesized but rather inherited. Research typically focuses on analyzing existing variations in the (CA)n repeat length within patient samples using techniques like polymerase chain reaction (PCR) and fragment analysis [, , ].
EGFR Intron-1 itself doesn't have a complex three-dimensional structure like proteins. It's a non-coding DNA sequence composed of a variable number of cytosine-adenine (CA) dinucleotide repeats [, ]. This (CA)n repeat polymorphism is the key structural feature studied in research, with different repeat lengths potentially influencing gene expression [].
The precise mechanism of action for mutated EGFR Intron-1 is not fully understood []. Current research suggests that variations in the (CA)n repeat length within Intron-1 can influence EGFR gene expression []. Specifically, longer (CA)n repeats have been associated with decreased EGFR mRNA stability and translation, leading to lower levels of EGFR protein []. This downregulation of EGFR may then impact the effectiveness of anti-EGFR therapies, as lower target protein levels could result in reduced drug efficacy [, ].
As a non-coding DNA sequence, mutated EGFR Intron-1 doesn't possess distinct physical and chemical properties beyond those inherent to DNA. The research focus remains on the biological implications of varying (CA)n repeat lengths rather than analyzing its intrinsic physical or chemical characteristics [, ].
The primary application of mutated EGFR Intron-1 analysis lies in cancer research, specifically as a potential predictive biomarker for response to anti-EGFR therapies [, , , ]. Studies have investigated its role in:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: